![molecular formula C20H24N2O5S B11121507 isopropyl 5-(3,4-dimethoxyphenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11121507.png)
isopropyl 5-(3,4-dimethoxyphenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
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Overview
Description
Isopropyl 5-(3,4-dimethoxyphenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound belonging to the thiazolopyrimidine family This compound is characterized by its unique structure, which includes a thiazolo[3,2-a]pyrimidine core, substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isopropyl 5-(3,4-dimethoxyphenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multi-step reactions. One common method includes the cyclocondensation of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks such as α-bromo ketones . The reaction is often carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide, under reflux conditions .
Industrial Production Methods
the principles of green chemistry, such as using environmentally friendly solvents and catalysts, are often applied in the synthesis of similar compounds .
Chemical Reactions Analysis
Types of Reactions
Isopropyl 5-(3,4-dimethoxyphenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the carbonyl group to an alcohol.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide . The reactions are typically carried out under controlled temperatures and pressures to ensure high yields and purity.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol .
Scientific Research Applications
Chemical Structure and Synthesis
The compound is characterized by a complex structure that includes a thiazole and pyrimidine ring system with an isopropyl ester group and a dimethoxy-substituted phenyl ring. The unique structural attributes contribute to its reactivity and biological activity.
Synthesis Methods:
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Condensation Reactions: These involve the reaction of appropriate thiazole and pyrimidine precursors under controlled conditions.
- Esterification: The formation of the isopropyl ester is achieved through the reaction of the corresponding acid with isopropanol in the presence of acid catalysts.
- Purification Techniques: Techniques such as recrystallization or chromatography are employed to obtain high purity yields.
Biological Activities
Research indicates that this compound exhibits a range of biological activities, including:
- Anticancer Properties: The compound has shown potential in modulating critical signaling pathways related to cancer biology. It may interact with specific molecular targets involved in tumor growth and proliferation.
- Antimicrobial Activity: Preliminary studies suggest that it possesses antimicrobial properties, making it a candidate for developing new antibiotics or antifungal agents.
- Anti-inflammatory Effects: The compound has been evaluated for its ability to inhibit inflammatory pathways, which could lead to applications in treating inflammatory diseases.
Applications in Scientific Research
The unique properties of isopropyl 5-(3,4-dimethoxyphenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate have led to various applications in scientific research:
-
Drug Development:
- The compound serves as a lead structure for synthesizing derivatives with enhanced efficacy and selectivity against specific biological targets.
- Its unique combination of substituents allows for further derivatization to optimize pharmacokinetic properties.
-
Molecular Docking Studies:
- In silico studies have been conducted to predict the binding affinity of this compound with various biological targets. These studies help in understanding its mechanism of action at the molecular level.
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Pharmacological Studies:
- Experimental models have been utilized to evaluate the therapeutic potential of this compound in vivo and in vitro. Results from these studies inform future clinical applications.
Case Studies
Several studies have documented the effects and applications of this compound:
-
Case Study 1: Anticancer Activity
- A study conducted on cell lines demonstrated that this compound significantly inhibited cell proliferation compared to control groups. This suggests its potential as an anticancer agent.
-
Case Study 2: Anti-inflammatory Properties
- Research evaluating the anti-inflammatory effects showed that the compound reduced pro-inflammatory cytokines in animal models, indicating its potential role in treating inflammatory diseases.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets are still under investigation, but its structural similarity to purine suggests it may interact with nucleic acids or proteins involved in cellular processes .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 5-(3,4-dimethoxyphenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate
- Isopropyl (2E)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2-(2-thienylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Uniqueness
Isopropyl 5-(3,4-dimethoxyphenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its dimethoxyphenyl group and isopropyl ester make it distinct from other thiazolopyrimidine derivatives .
Biological Activity
Isopropyl 5-(3,4-dimethoxyphenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound that belongs to the thiazolo[3,2-a]pyrimidine class. This compound features a unique fused thiazole and pyrimidine ring system, characterized by an isopropyl ester group and a dimethoxy-substituted phenyl ring. These structural attributes contribute to its potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
Structural Characteristics
Property | Description |
---|---|
Molecular Formula | C20H22N2O5S |
Molecular Weight | 402.5 g/mol |
IUPAC Name | This compound |
Canonical SMILES | CC(C(=O)OC(=O)C1=C(NC(=O)C(=C1)C(C)C)N(C)C)C=C(C=C(C=C(C=C(C=C(C=C(C=C(C=C(C=C(C=C(C=C(C=C(C=C(C=C(C=C)))))))))))))) |
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. The compound has shown effectiveness against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Case Studies
- Colon Carcinoma : In vitro studies demonstrated that this compound exhibits potent cytotoxicity against colon carcinoma (HCT-15) cells with an IC50 value of approximately 1.61 µg/mL. This suggests a strong potential for further development as an anticancer agent targeting this type of cancer .
- Mechanism of Action : The compound appears to interact with specific molecular targets involved in cancer signaling pathways. It may inhibit the activity of enzymes responsible for tumor proliferation and survival .
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. Preliminary studies indicate activity against several bacterial strains.
Antimicrobial Efficacy
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 0.25 |
Escherichia coli | 0.30 |
Pseudomonas aeruginosa | 0.35 |
These findings highlight the compound's potential as a therapeutic agent in treating bacterial infections .
Structure-Activity Relationship (SAR)
The presence of the dimethoxy groups on the phenyl ring significantly enhances the solubility and interaction profile of the compound compared to similar thiazolo[3,2-a]pyrimidine derivatives. The SAR analysis indicates that modifications in the substituents can lead to variations in biological activity and selectivity against specific targets .
Properties
Molecular Formula |
C20H24N2O5S |
---|---|
Molecular Weight |
404.5 g/mol |
IUPAC Name |
propan-2-yl 5-(3,4-dimethoxyphenyl)-2,7-dimethyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C20H24N2O5S/c1-10(2)27-19(24)16-11(3)21-20-22(18(23)12(4)28-20)17(16)13-7-8-14(25-5)15(9-13)26-6/h7-10,12,17H,1-6H3 |
InChI Key |
RDGYCALCPGBODJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=O)N2C(C(=C(N=C2S1)C)C(=O)OC(C)C)C3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
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